![molecular formula C11H13NO B2479840 (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one CAS No. 2093014-33-4](/img/structure/B2479840.png)
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one, also known as DMAPD-d5, is a deuterated analog of DMAPD, which is a small molecule that has been reported to exhibit anti-inflammatory and anti-cancer properties. DMAPD-d5 is a useful tool in studying the mechanism of action of DMAPD and its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one involves the inhibition of the activation of NF-κB through the inhibition of the activity of the IκB kinase (IKK) complex. This leads to the suppression of the expression of pro-inflammatory genes and the induction of autophagy.
Biochemical and Physiological Effects:
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in lab experiments is its high level of deuterium incorporation, which allows for accurate and precise measurements of its effects on biological systems. However, one limitation is the cost of synthesizing deuterated compounds, which can be expensive and time-consuming.
Orientations Futures
There are several future directions for the study of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one and its potential therapeutic applications. One direction is the development of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one analogs with improved potency and selectivity for specific targets. Another direction is the investigation of the effects of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one on other cellular processes, such as DNA damage repair and cell cycle regulation. Additionally, the use of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in combination with other anti-cancer agents may enhance its therapeutic potential.
Méthodes De Synthèse
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one can be synthesized through a multistep synthesis process involving the deuteration of the phenyl ring of DMAPD. The synthesis involves the use of deuterated reagents and solvents to obtain a final product with high levels of deuterium incorporation.
Applications De Recherche Scientifique
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been used in various scientific studies to investigate the mechanism of action of DMAPD and its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis and prevent the development of cancer.
Propriétés
IUPAC Name |
(Z)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-/i3D,4D,5D,6D,7D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-BWNKSNJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)/C=C\N(C)C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.